molecular formula C18H12BrN3OS B2984064 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide CAS No. 477537-82-9

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide

Cat. No.: B2984064
CAS No.: 477537-82-9
M. Wt: 398.28
InChI Key: WMYPVKQYSBGLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a bromothiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions

    Benzimidazole Formation: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Phenyl Group Introduction: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the benzimidazole derivative in the presence of a palladium catalyst.

    Bromination: The thiophene ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction between the bromothiophene carboxylic acid and an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic applications. The combination of benzimidazole and thiophene rings is particularly interesting for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, inhibiting their function. The thiophene ring can participate in electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • 5-Bromo-2-thiophenecarboxamide derivatives
  • Benzimidazole-thiophene conjugates

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide is unique due to the specific combination of benzimidazole and bromothiophene moieties. This combination provides a distinct set of chemical and physical properties, making it versatile for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYPVKQYSBGLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.